molecular formula C10H6N2OS B14542561 Thieno[2,3-c][1,8]naphthyridin-4(5H)-one CAS No. 62289-88-7

Thieno[2,3-c][1,8]naphthyridin-4(5H)-one

Cat. No.: B14542561
CAS No.: 62289-88-7
M. Wt: 202.23 g/mol
InChI Key: GSFRTCRBQLPSPE-UHFFFAOYSA-N
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Description

Thieno[2,3-c][1,8]naphthyridin-4(5H)-one is a synthetic heterocyclic compound featuring a fused ring system that incorporates both thiophene and 1,8-naphthyridine scaffolds. This complex structure is of significant interest in medicinal chemistry and chemical biology research. Compounds based on the 1,8-naphthyridine core are known for a broad spectrum of pharmacological activities, serving as key scaffolds in the development of agents with anti-infective, anticancer, neurological, and cardiovascular effects . Specifically, structurally related 2-thienyl-1,8-naphthyridin-4-one analogues have been investigated as potential antitumor agents. These compounds have demonstrated significant cytotoxic effects against a diverse panel of human tumor cell lines, including those derived from non-small cell lung, colon, ovarian, and breast cancers . The mechanism of action for these active compounds involves the inhibition of tubulin polymerization, a critical process for cell division, thereby disrupting mitosis in cancer cells . The unique electronic and spatial arrangement of the fused thieno-naphthyridine system makes it a valuable pharmacophore for interacting with various biological targets. Researchers utilize this compound as a key intermediate for the synthesis of more complex molecules and for exploring structure-activity relationships (SAR) in drug discovery programs. This product is intended for research purposes only and is not intended for human therapeutic, diagnostic, or veterinary use.

Properties

CAS No.

62289-88-7

Molecular Formula

C10H6N2OS

Molecular Weight

202.23 g/mol

IUPAC Name

5H-thieno[2,3-c][1,8]naphthyridin-4-one

InChI

InChI=1S/C10H6N2OS/c13-10-8-6(3-5-14-8)7-2-1-4-11-9(7)12-10/h1-5H,(H,11,12,13)

InChI Key

GSFRTCRBQLPSPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)C3=C2C=CS3)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-c][1,8]naphthyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 4-(β-carboxyethylamino)quinoline-3-carboxylic acids by heating them in acetic anhydride in the presence of potassium acetate . This method ensures the formation of the desired fused ring system with high efficiency.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing continuous flow techniques to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-c][1,8]naphthyridin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the molecule, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products: The products of these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Thieno[2,3-c][1,8]naphthyridin-4(5H)-one has found applications in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it valuable in developing new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of Thieno[2,3-c][1,8]naphthyridin-4(5H)-one involves its interaction with specific molecular targets. For instance, similar compounds like nalidixic acid exert their effects by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication . This compound may act on similar pathways, disrupting essential biological processes in target organisms.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Pharmacological Profiles

  • Chlorophenyl and Benzylidene Groups (): Antiarrhythmic thieno[2,3-b][1,6]naphthyridin-4(3H)-ones with 4-chlorophenyl substituents showed enhanced efficacy, likely due to increased lipophilicity and target affinity .
  • Arylidene and Cyanothioacetamide Derivatives (): Thieno[2,3-b]pyridines synthesized via one-pot methods exhibited antimicrobial activity, with thione groups contributing to redox interactions .

Physicochemical and Commercial Considerations

  • Crystal Forms (): Patent data highlight the importance of crystallinity in solubility and stability. Thieno[2,3-c]pyridazin-4(1H)-one’s patented crystal form may offer formulation advantages over amorphous analogs .

Data Table: Key Comparisons of Thieno-Fused Compounds

Compound Structure Synthesis Method Biological Activity Key Findings References
Thieno[2,3-c][1,8]naphthyridin-4(5H)-one Thiophene fused at [2,3-c] Pictet-Spengler reaction Under investigation Versatile scaffold for SAR
Thieno[2,3-b]pyridine Thiophene fused at [2,3-b] Multi-step alkylation Anti-proliferative Aryl groups boost activity
Furo[2,3-c][1,8]naphthyridine Furan fused at [2,3-c] Suzuki coupling Anti-tubercular Superior MIC vs. ethambutol
Thieno[2,3-b][1,6]naphthyridin-4(3H)-one Chlorophenyl substituents Benzoylation Antiarrhythmic Enhanced lipophilicity

Q & A

What are the common synthetic routes for Thieno[2,3-c][1,8]naphthyridin-4(5H)-one?

Basic
The synthesis typically involves cyclization reactions using heterocyclic precursors. For example, ethyl formate and sodium in anhydrous ethanol under reflux conditions can generate intermediates like 3-amino-thieno[2,3-b]pyridines, which are further functionalized. Reaction conditions (e.g., reflux for 24–48 hours) and catalysts (e.g., piperidinium acetate) are critical for yield optimization. Characterization via 1H^1H/13C^13C NMR, IR, and high-resolution mass spectrometry ensures structural fidelity .

How can palladium-catalyzed cross-coupling reactions introduce substituents to the this compound core?

Advanced
Palladium(0)-catalyzed Suzuki or Heck couplings enable functionalization at C-3 or C-6 positions. For instance, 6-bromo derivatives react with styrene to form aryl-substituted products, though by-products (e.g., 1-ethyl-7-methyl-3-(1-phenylvinyl) derivatives) may require chromatographic separation. Optimizing catalyst load (5–10 mol%), ligand choice (e.g., triphenylphosphine), and solvent (DMF or toluene) improves regioselectivity and reduces side reactions .

What spectroscopic techniques are essential for characterizing this compound derivatives?

Basic
Key techniques include:

  • 1H^1H and 13C^13C NMR : To confirm substituent positions and ring saturation (e.g., distinguishing between keto and enol tautomers).
  • High-resolution mass spectrometry (HRMS) : For precise molecular weight validation.
  • IR spectroscopy : To identify functional groups like carbonyl (C=O stretch at ~1700 cm1^{-1}) .

How do structural modifications at the 3- and 5-positions affect cytotoxic activity?

Advanced
Substitutions at these positions significantly influence bioactivity. For example:

  • 3-Position : Introducing phenylamino groups enhances DNA intercalation, as seen in benzo[b]thieno[3,2-h][1,6]naphthyridine derivatives.
  • 5-Position : Alkyl chains (e.g., isopropyl) improve lipophilicity and membrane permeability, boosting anti-proliferative effects in cancer cell lines. SAR studies recommend balancing hydrophobicity with hydrogen-bonding capacity for optimal cytotoxicity .

What are the typical applications of this compound in medicinal chemistry?

Basic
This scaffold is explored for:

  • Kinase inhibition : Modulating ATP-binding pockets due to its planar aromatic structure.
  • Anticancer agents : Derivatives show IC50_{50} values <10 µM in leukemia and solid tumor models via apoptosis induction .

What strategies resolve by-products formed during synthesis of substituted derivatives?

Advanced
By-products (e.g., vinyl-substituted impurities) are minimized by:

  • Temperature control : Lowering reaction temperatures during coupling steps.
  • Ligand screening : Bulky ligands reduce undesired side reactions.
  • Purification : Sequential chromatography (silica gel followed by HPLC) or recrystallization in ethanol/water mixtures .

What challenges arise in cyclization reactions during synthesis?

Basic
Key issues include:

  • Tautomerization : Keto-enol equilibria may complicate product isolation.
  • Regioselectivity : Competing pathways (e.g., 5- vs. 6-membered ring formation) require precise stoichiometry and catalyst choice.
  • Yield optimization : Reactions with triethyl orthoformate or cyanothioacetamide often need excess reagents (1.5–2.0 equiv) and extended reflux times .

How do SAR studies guide the design of bioactive derivatives?

Advanced
SAR-driven design involves:

  • Electron-withdrawing groups (EWGs) : At the 4-position, enhancing electrophilicity for covalent target binding.
  • Aryl substituents : Para-substituted phenyl groups improve π-π stacking with biological targets.
  • Hybrid analogs : Fusion with imidazo[4,5-c] systems (e.g., compound 34 in ) increases rigidity and binding affinity .

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